molecular formula C20H30N2O3 B5969224 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone

3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone

Cat. No. B5969224
M. Wt: 346.5 g/mol
InChI Key: NJIVSVZWXCEHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone, also known as HIMO, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIMO is a piperidinone derivative that exhibits promising biological activities, making it a valuable tool for investigating the mechanisms of various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been shown to increase dopamine release in the brain, which may contribute to its analgesic and anti-inflammatory effects. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has also been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of dopamine release in the brain. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has also been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone is its relatively simple synthesis process, which makes it easy to obtain in large quantities for laboratory experiments. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone also exhibits potent biological activities, making it a valuable tool for investigating various physiological and biochemical processes. However, one limitation of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone is its limited solubility in water, which may pose challenges for certain experimental protocols.

Future Directions

There are several future directions for research involving 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone. One area of interest is the development of new drugs based on the structure of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone, with improved pharmacological properties. Another area of interest is the investigation of the mechanisms of action of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone, to better understand its effects on various physiological and biochemical processes. Additionally, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone may have potential applications in other research fields, such as cancer biology and immunology, which warrant further investigation.

Synthesis Methods

The synthesis of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone involves a multi-step process that starts with the reaction of 4-isopropylbenzyl chloride with morpholine to form N-(4-isopropylbenzyl)morpholine. This intermediate is then reacted with 3-hydroxy-2-piperidone to yield 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been shown to modulate dopamine release in the brain, making it a potential therapeutic agent for treating Parkinson's disease. In pharmacology, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential drug candidate for treating pain and inflammation. In medicinal chemistry, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been used as a lead compound for developing new drugs with improved pharmacological properties.

properties

IUPAC Name

3-hydroxy-3-(morpholin-4-ylmethyl)-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16(2)18-6-4-17(5-7-18)14-22-9-3-8-20(24,19(22)23)15-21-10-12-25-13-11-21/h4-7,16,24H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIVSVZWXCEHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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